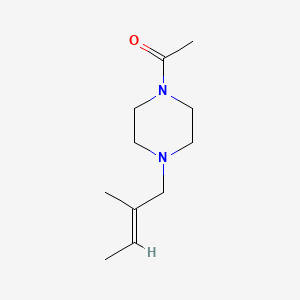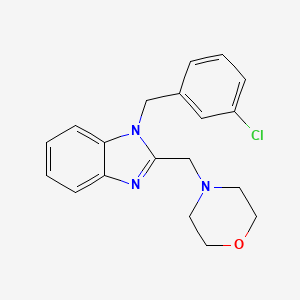![molecular formula C17H21N3O3 B5294783 3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as AM-251 and is a selective antagonist for the cannabinoid receptor CB1. It is a white to off-white powder that is soluble in organic solvents.
Mecanismo De Acción
3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide acts as a selective antagonist for the cannabinoid receptor CB1. This receptor is primarily found in the brain and is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. By blocking the CB1 receptor, this compound can inhibit the effects of THC and other cannabinoids on the brain.
Biochemical and Physiological Effects:
3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the activity of the endocannabinoid system, which can lead to a decrease in appetite, pain, and inflammation. It has also been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide. One area of research is the development of new compounds that can target the endocannabinoid system more selectively and effectively. Another area of research is the investigation of the potential therapeutic effects of this compound in the treatment of various diseases such as obesity, diabetes, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide involves several steps. The starting material for the synthesis is 2-(2-methoxyphenoxy)-3-pyridinylmethanol. This compound is then reacted with tert-butyl 3-aminobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The tert-butyl protecting group is then removed using trifluoroacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as pain, appetite, and mood.
Propiedades
IUPAC Name |
3-amino-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(18)10-16(21)20-11-13-6-5-9-19-17(13)23-15-8-4-3-7-14(15)22-2/h3-9,12H,10-11,18H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOJBKVGDRTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-{[2-(2-methoxyphenoxy)pyridin-3-YL]methyl}butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)

![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)
![ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)